molecular formula C13H15F2NO B6200811 1-benzoyl-3-(difluoromethyl)piperidine CAS No. 2742657-89-0

1-benzoyl-3-(difluoromethyl)piperidine

Cat. No.: B6200811
CAS No.: 2742657-89-0
M. Wt: 239.3
InChI Key:
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Description

1-Benzoyl-3-(difluoromethyl)piperidine, also known as 1-benzoyl-3-DFMP, is a heterocyclic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a versatile reagent that can be used as a catalyst, protecting group, and intermediate in a variety of organic reactions. It is also a valuable tool for studying biochemical and physiological processes, as it has been shown to have a variety of effects on cellular processes, including cellular proliferation, apoptosis, and signal transduction.

Scientific Research Applications

1-Benzoyl-3-DFMP has been used in a variety of scientific research applications, including the study of cellular processes and signal transduction pathways. It has been used in the study of apoptosis, cell proliferation, and signal transduction, as well as in the study of drug metabolism and drug interactions. In addition, it has been used in the study of enzyme kinetics and drug design, as well as in the study of the structure and function of proteins.

Mechanism of Action

1-Benzoyl-3-DFMP has been shown to act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the α1-adrenergic receptor and the β2-adrenergic receptor. In addition, it has been shown to interact with certain ion channels, such as the voltage-gated sodium channel and the voltage-gated calcium channel.
Biochemical and Physiological Effects
1-Benzoyl-3-DFMP has been shown to have a variety of effects on cellular processes and biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of pro-inflammatory molecules. In addition, it has been shown to inhibit the activity of certain ion channels, such as the voltage-gated sodium channel and the voltage-gated calcium channel. It has also been shown to activate certain G protein-coupled receptors, such as the α1-adrenergic receptor and the β2-adrenergic receptor, which are involved in the regulation of a variety of physiological processes.

Advantages and Limitations for Lab Experiments

1-Benzoyl-3-DFMP has several advantages for use in lab experiments. It is a relatively inexpensive reagent that can be easily synthesized. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. In addition, it has been shown to have a variety of effects on cellular processes and biochemical pathways, making it a useful tool for studying the mechanisms of action of drugs and other compounds.
However, there are some limitations to the use of 1-benzoyl-3-(difluoromethyl)piperidineDFMP in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable, and may degrade over time. Finally, it has not been extensively studied, and its effects on certain cellular processes and biochemical pathways are still not fully understood.

Future Directions

There are a number of potential future directions for the use of 1-benzoyl-3-(difluoromethyl)piperidineDFMP in scientific research and lab experiments. One potential direction is the use of 1-benzoyl-3-(difluoromethyl)piperidineDFMP as a tool for studying the mechanism of action of drugs and other compounds. It could also be used to study the effects of drugs on cellular processes and biochemical pathways, as well as the effects of drugs on signal transduction pathways. In addition, it could be used to study the structure and function of proteins, and to develop new drugs and drug delivery systems. Finally, it could be used to study enzyme kinetics and drug design, and to develop new drugs and drug delivery systems.

Synthesis Methods

The synthesis of 1-benzoyl-3-(difluoromethyl)piperidineDFMP has been accomplished in a variety of ways, including the reaction of difluoromethyl-piperidine with benzoyl chloride, the reaction of difluoromethyl-piperidine with benzoyl bromide, and the reaction of difluoromethyl-piperidine with benzoyl isocyanate. The most commonly used method is the reaction of difluoromethyl-piperidine with benzoyl chloride, which proceeds via an S N2 reaction to yield 1-benzoyl-3-(difluoromethyl)piperidineDFMP as the major product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-benzoyl-3-(difluoromethyl)piperidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzoyl chloride", "Difluoromethylamine", "Piperidine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Difluoromethylamine is reacted with benzoyl chloride in the presence of sodium hydroxide to form 1-benzoyl-3-difluoromethylurea.", "Step 2: 1-benzoyl-3-difluoromethylurea is then reacted with piperidine in the presence of hydrochloric acid to form 1-benzoyl-3-(difluoromethyl)piperidine.", "Step 3: The crude product is extracted with diethyl ether and washed with sodium bicarbonate solution to remove any impurities.", "Step 4: The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product." ] }

2742657-89-0

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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